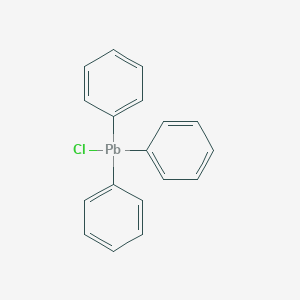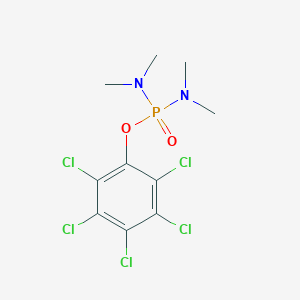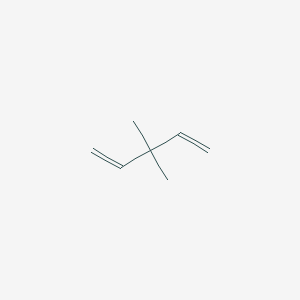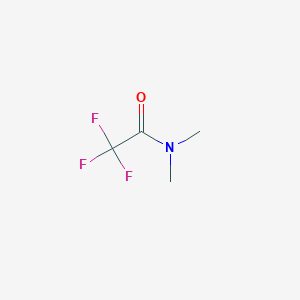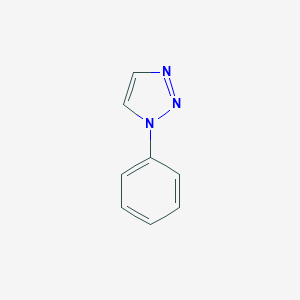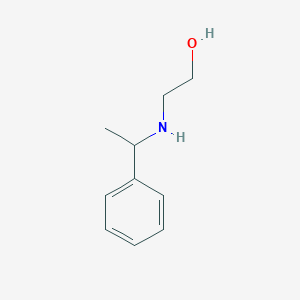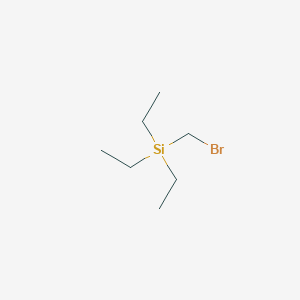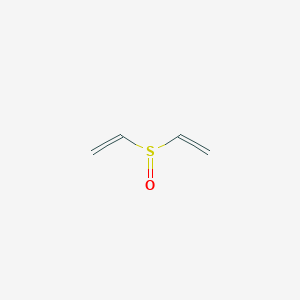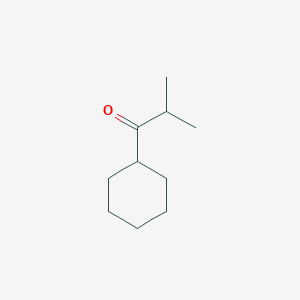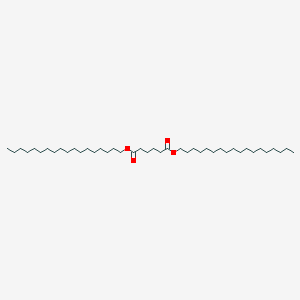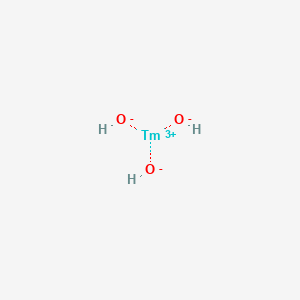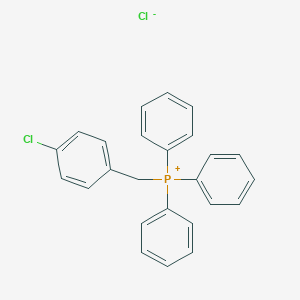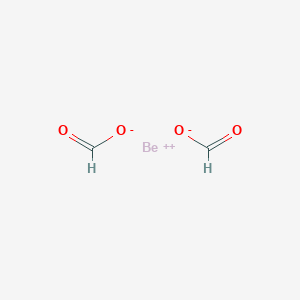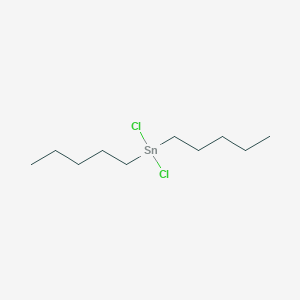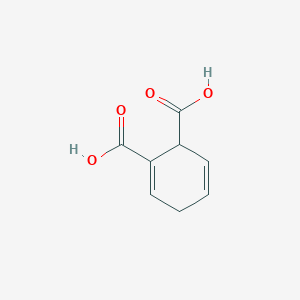
Cyclohexa-2,5-diene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexa-2,5-diene-1,2-dicarboxylic acid (CHDCA) is a cyclic dicarboxylic acid that has been widely studied for its potential applications in various fields of science. This compound is a versatile building block for the synthesis of a range of organic compounds, including biologically active molecules and materials with useful properties.
Wirkmechanismus
The mechanism of action of Cyclohexa-2,5-diene-1,2-dicarboxylic acid is not fully understood, but it is believed to act as a free radical scavenger and an inhibitor of pro-inflammatory enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. Additionally, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Cyclohexa-2,5-diene-1,2-dicarboxylic acid have been studied in various in vitro and in vivo models. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclohexa-2,5-diene-1,2-dicarboxylic acid is its versatility as a building block for the synthesis of a range of organic compounds. It is also relatively easy to synthesize using the Diels-Alder reaction. However, one of the limitations of Cyclohexa-2,5-diene-1,2-dicarboxylic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of Cyclohexa-2,5-diene-1,2-dicarboxylic acid. One area of research is the development of new synthetic methods for the production of Cyclohexa-2,5-diene-1,2-dicarboxylic acid and its derivatives. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, the study of the mechanism of action of Cyclohexa-2,5-diene-1,2-dicarboxylic acid and its derivatives could provide insights into the development of new drugs with similar properties.
Synthesemethoden
Cyclohexa-2,5-diene-1,2-dicarboxylic acid can be synthesized by different methods, such as the Diels-Alder reaction, the Birch reduction, and the electrochemical reduction. The most common method for the synthesis of Cyclohexa-2,5-diene-1,2-dicarboxylic acid is the Diels-Alder reaction between cyclopentadiene and maleic anhydride. This reaction results in the formation of a cycloadduct, which can be hydrolyzed to yield Cyclohexa-2,5-diene-1,2-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Cyclohexa-2,5-diene-1,2-dicarboxylic acid has been extensively studied for its potential applications in various fields of science. In organic chemistry, it is used as a building block for the synthesis of biologically active molecules, such as antibacterial and antifungal agents. In materials science, it is used as a precursor for the synthesis of polymeric materials with useful properties, such as high thermal stability and optical properties. In biochemistry, it has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
1515-23-7 |
|---|---|
Produktname |
Cyclohexa-2,5-diene-1,2-dicarboxylic acid |
Molekularformel |
C8H8O4 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
cyclohexa-2,5-diene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1,3-5H,2H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
XRCLQGMSELDJDX-UHFFFAOYSA-N |
SMILES |
C1C=CC(C(=C1)C(=O)O)C(=O)O |
Kanonische SMILES |
C1C=CC(C(=C1)C(=O)O)C(=O)O |
Andere CAS-Nummern |
1515-23-7 |
Synonyme |
2,5-Cyclohexadiene-1,2-dicarboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



